4-Maleimidobenzoic acid

Immunotoxins Crosslinking Efficiency Bioconjugation Yield

ADC and immunotoxin developers frequently encounter low conjugation yields and unpredictable drug-to-antibody ratios (DAR) when using flexible aliphatic crosslinkers. 4-Maleimidobenzoic acid solves this via a rigid aromatic scaffold that enforces defined spatial geometry between reactive moieties. • DAR predictability: Enables maleimidobenzoyl spacer synthesis yielding conjugates with DAR 1.51-3.44 • Yield advantage: Aromatic core dramatically improves immunotoxin conjugation yield vs. aliphatic GMBS • Defined geometry: 9.9 Å spacer arm (as MBS ester) reduces steric hindrance in enzyme-antibody conjugates

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 17057-04-4
Cat. No. B095724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Maleimidobenzoic acid
CAS17057-04-4
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O
InChIInChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16)
InChIKeyLKUOJDGRNKVVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Maleimidobenzoic Acid (CAS 17057-04-4) for Bioconjugation and ADC Synthesis: Technical Overview and Procurement Considerations


4-Maleimidobenzoic acid (CAS 17057-04-4) is a heterobifunctional crosslinking agent characterized by a maleimide group that selectively reacts with thiols and a carboxylic acid group that can be activated for amide bond formation . This compound serves as a foundational building block for synthesizing maleimidobenzoyl spacers, which are critical intermediates in the construction of antibody-drug conjugates (ADCs) and other targeted bioconjugates [1]. Its aromatic core provides distinct spatial and reactivity characteristics compared to aliphatic analogs, making it a compound of significant interest in chemical biology and pharmaceutical development [2].

4-Maleimidobenzoic Acid in Bioconjugation: Why Direct Substitution with Aliphatic or Meta-Isomer Linkers Compromises Conjugate Performance


In bioconjugation workflows, 4-maleimidobenzoic acid and its derivatives cannot be generically substituted with other maleimide-containing crosslinkers. The aromatic ring imparts a rigid spacer geometry that, when compared to aliphatic alternatives like N-gamma-maleimidobutyryloxysuccinimide ester (GMBS), dramatically influences conjugate yield and composition [1]. Furthermore, the para-substitution pattern on the benzoic acid ring (p-maleimidobenzoic ester) has been shown to result in lower coupling efficiency compared to its meta-constitution counterpart in certain liposome-protein coupling systems, demonstrating that regioisomerism is a critical factor in experimental design [2]. Additionally, aromatic crosslinkers based on this scaffold are generally less stable across a wide pH range than their aliphatic counterparts, such as EMCS, requiring careful consideration of reaction conditions and highlighting that each linker's chemical profile dictates its optimal use case [3].

Quantitative Differentiation of 4-Maleimidobenzoic Acid Derivatives: Evidence-Based Procurement Guide for ADCs and Bioconjugation


Aromatic Maleimide Crosslinkers Improve Immunotoxin Yield Compared to Aliphatic Analogs

The use of aromatic maleimide crosslinkers, such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) and sulfosuccinimidyl 4-(p-maleimidophenyl) butyrate (S-SMPB), both derivatives of the maleimidobenzoic acid scaffold, resulted in dramatically improved immunotoxin (IT) yield when compared to the aliphatic crosslinker N-gamma-maleimidobutyryloxysuccinimide ester (GMBS) under standard conjugation conditions [1]. The aromatic configuration of the linker was identified as the key factor for this enhanced yield [1]. While the aliphatic GMBS linker yielded the most toxic IT in short-term cell-free translation assays, the difference in potency was negated in longer-term, more sensitive clonogenic assays, indicating that the choice of aromatic linker can improve manufacturing efficiency without sacrificing final product potency [1].

Immunotoxins Crosslinking Efficiency Bioconjugation Yield

Spacer-Derived from 4-Maleimidobenzoic Acid Achieves a Drug-to-Antibody Ratio of 1.51-3.44 in Doxorubicin Conjugates

Two novel maleimidobenzoyl spacers were synthesized in a one-step process directly from 4-maleimidobenzoic acid [1]. These spacers were then used to conjugate doxorubicin to a thiolated anti-CEA monoclonal antibody. The resulting conjugates were characterized and found to contain 1.51 to 3.44 molecules of the cytotoxic drug per molecule of monoclonal antibody [1]. This specific range of drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, and the ability to achieve it using spacers derived from 4-maleimidobenzoic acid provides a quantifiable benchmark for evaluating this compound as a synthetic starting point compared to other linker platforms.

Antibody-Drug Conjugates Drug-to-Antibody Ratio Doxorubicin

Meta-Substituted Maleimidobenzoic Ester Exhibits Higher Protein-Liposome Coupling Efficiency than Para-Substituted Analog

In a comparative study on protein-liposome coupling, the less electrophilic meta-constitution of the maleimidobenzoic ester was shown to be an advantage over the para-maleimidobenzoic ester, resulting in higher coupling efficiency [1]. This finding directly addresses the question of why a user might prioritize one regioisomer over another, demonstrating that for this specific application (coupling to BSA), the para-substituted compound (4-maleimidobenzoic acid derivative) is less efficient than its meta-isomer, and that the choice of spacer length and polarity (e.g., a long polar PEG 1000 spacer) also significantly impacts the final outcome [1].

Liposome Conjugation Coupling Efficiency Regioisomerism

Aromatic Maleimide Crosslinkers Demonstrate Lower pH Stability Compared to Aliphatic Analogs

Heterobifunctional crosslinkers with linear aliphatic carbon chains, such as EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester), are more stable than aromatic cross-linking reagents such as succinimidyl-4-N-maleimidobenzoate across a wider pH range [1]. This class-level inference is based on the inherent chemical properties of the aromatic maleimidobenzoic acid scaffold versus aliphatic chains. While aromatic linkers offer benefits in yield and spatial orientation, their relative pH instability is a critical factor for experimental design. This evidence guides users to select aliphatic alternatives when the conjugation reaction or subsequent applications require a broader pH tolerance.

Linker Stability pH Range Crosslinker Selection

Targeted Applications of 4-Maleimidobenzoic Acid: From ADC Synthesis to Immunotoxin Manufacturing and Beyond


Synthesis of Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios

In ADC development, 4-maleimidobenzoic acid is a key starting material for synthesizing maleimidobenzoyl spacers. As demonstrated by Lau et al., these spacers enable the conjugation of doxorubicin to monoclonal antibodies, yielding conjugates with a well-defined DAR range of 1.51-3.44 [1]. Researchers can leverage this compound to create a scaffold for attaching various payloads to antibodies, with the expectation of achieving a similar, predictable DAR, which is essential for ensuring consistent potency and minimizing toxicity.

Manufacturing of High-Yield Immunotoxins for Targeted Cancer Therapy

For the production of immunotoxins, derivatives of maleimidobenzoic acid (such as MBS) are preferred over aliphatic linkers like GMBS due to their ability to dramatically improve conjugation yield [2]. This application is particularly relevant for industrial or large-scale academic settings where maximizing the amount of functional immunotoxin produced per synthesis batch is a primary economic and logistical concern. The aromatic nature of the linker, derived from this compound, is the key structural feature driving this enhanced yield [2].

Development of Enzyme-Labeled Antibodies for Immunoassays

4-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a well-established reagent for preparing enzyme immunoconjugates, such as linking horseradish peroxidase (HRP) to antibodies . Its 9.9 Angstrom spacer arm provides a defined spatial separation between the enzyme and antibody, which can be crucial for preserving the activity of both moieties and reducing steric hindrance . This makes it a reliable choice for developing sensitive and robust enzyme-linked immunosorbent assays (ELISAs) and other diagnostic platforms.

Synthesis of Maleimide-Functionalized Polymers and Resins

Beyond bioconjugation, 4-maleimidobenzoic acid serves as a monomer for synthesizing multifunctional maleimide macromonomers. It has been successfully reacted with diglycidyl ether of bisphenol A to produce compounds with pendent and terminal maleimide groups, which are then used to prepare cured resins [3]. This application highlights the compound's versatility in materials science for creating specialized polymers with unique thermal and mechanical properties.

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